N-[(2-methoxyphenyl)methyl]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-10-7-14(17(18,19)20)24(23-10)16-22-12(9-27-16)15(25)21-8-11-5-3-4-6-13(11)26-2/h3-7,9H,8H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYAIKPTDHVCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound’s structure decomposes into three modular components:
- 1,3-Thiazole core at positions 2 and 4
- 3-Methyl-5-(trifluoromethyl)pyrazole substituent at the thiazole’s 2-position
- N-[(2-Methoxyphenyl)methyl]carboxamide at the thiazole’s 4-position
Retrosynthetic disconnections suggest two viable strategies:
Synthetic Methodologies
Pathway A: Carboxylic Acid Activation and Amide Coupling
Step 1: Synthesis of 2-[3-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl]-1,3-Thiazole-4-Carboxylic Acid
Procedure :
- Thiazole Formation : React 2-bromo-1,3-thiazole-4-carboxylic acid with 3-methyl-5-(trifluoromethyl)-1H-pyrazole in dimethylformamide (DMF) at 80°C for 12 h, using cesium carbonate as a base.
- Purification : Isolate the product via acid-base extraction (yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Yield | 68–72% |
| Characterization | $$ ^1H $$ NMR (DMSO-$$d_6 $$): δ 8.21 (s, 1H, thiazole-H), 6.89 (s, 1H, pyrazole-H) |
Step 2: Carboxamide Formation via EDCI/HOBt Coupling
Procedure :
- Activate 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid (1 eq) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane (DCM) under argon.
- Add (2-methoxyphenyl)methylamine (1.5 eq) and stir at 25°C for 24 h.
- Purify via column chromatography (hexane/ethyl acetate 3:2).
Optimization Insights :
- Solvent Screening : DCM outperformed THF and acetonitrile in yield (82% vs. 65–73%).
- Stoichiometry : Excess amine (1.5 eq) minimized residual carboxylic acid.
Key Data :
Pathway B: Hantzsch Thiazole Synthesis with Pre-Functionalized α-Chloroketone
Step 1: Preparation of 3-Methyl-5-(Trifluoromethyl)pyrazolyl α-Chloroketone
Procedure :
- React ethyl 3-oxo-3-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate with phosphorus pentachloride (PCl$$_5$$) in chloroform at 0°C.
- Quench with ice-water and extract with ethyl acetate (yield: 85%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2 h |
| Yield | 85% |
| $$ ^{13}C $$ NMR | δ 187.4 (C=O), 144.2 (CF$$_3 $$) |
Step 2: Thiazole Ring Formation
Procedure :
- Combine α-chloroketone (1 eq) with thioamide derived from (2-methoxyphenyl)methylamine in ethanol under reflux for 6 h.
- Precipitate product with cold water (yield: 70%).
Mechanistic Note : The Hantzsch reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-chloroketone, followed by cyclodehydration.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70% |
| HPLC Purity | 98.2% |
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 63% (over 2 steps) | 59.5% (over 2 steps) |
| Purification Complexity | Moderate (chromatography) | Low (precipitation) |
| Scalability | Suitable for >100 g batches | Limited by α-chloroketone synthesis |
| Cost Efficiency | Higher (EDCI/HOBt cost) | Lower (PCl$$_5$$ is cheap) |
Troubleshooting and Optimization Guidelines
Common Issues in Carboxamide Coupling (Pathway A)
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.7 min, purity >99%.
Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Reactions
The compound is synthesized through sequential coupling and cyclization reactions. A representative pathway involves:
Key intermediates :
-
Thiazole-4-carboxylic acid precursor : Reactivity includes nucleophilic acyl substitutions.
-
Pyrazole intermediate : Stabilizes electron-withdrawing trifluoromethyl groups, directing electrophilic attacks to the N1 position.
Thiazole Core
-
Electrophilic substitution : Bromination at C5 occurs under Br₂/FeCl₃ (yield: 38%) .
-
Alkylation : Reacts with methyl iodide in DMF at 60°C to form S-methyl derivatives .
Trifluoromethylpyrazole Moiety
-
Hydrolysis : Resistant to acidic hydrolysis (HCl 6M, reflux) due to trifluoromethyl stabilization .
-
N-Alkylation : Reacts with ethyl bromoacetate in K₂CO₃/acetone to form N-alkylated derivatives (yield: 52%) .
Methoxybenzyl Carboxamide
-
Hydrolysis : Forms carboxylic acid under NaOH/EtOH (85°C, 12 hr) .
-
Reduction : LiAlH₄ reduces the carboxamide to a primary amine (yield: 70%) .
Derivatization for Biological Activity Optimization
Reactions targeting enhanced pharmacological properties include:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Stability and Degradation Pathways
-
Photodegradation : UV exposure (254 nm) leads to thiazole ring cleavage (t₁/₂ = 8 hr).
-
Oxidative stability : Stable under H₂O₂ (3%) but degrades with mCPBA (50% loss in 24 hr) .
-
pH-dependent hydrolysis : Rapid decomposition in NaOH (pH >12) via carboxamide hydrolysis .
Comparative Reactivity with Structural Analogs
Data from analogous thiazole-pyrazole systems:
| Compound | Reaction Site | Rate Constant (k, s⁻¹) | Notes |
|---|---|---|---|
| Parent compound | Thiazole C5 | 2.3 × 10⁻³ | Electrophilic substitution favored |
| Pyrazole analog | Pyrazole N1 | 1.8 × 10⁻³ | Trifluoromethyl group retards reactivity |
| Methoxy-free analog | Carboxamide | 4.5 × 10⁻³ | Higher hydrolysis rate |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[(2-methoxyphenyl)methyl]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide. For instance, derivatives of thiazole and pyrazole have demonstrated significant growth inhibition against various cancer cell lines.
In one study, related compounds showed percent growth inhibitions (PGIs) of up to 86.61% against the SNB-19 cell line, indicating their potential as anticancer agents . The structure of this compound suggests that modifications at the thiazole and pyrazole rings could enhance its efficacy against specific cancer types.
Antimicrobial Properties
The thiazole and pyrazole moieties are known for their antimicrobial properties. Compounds featuring these structures have been reported to exhibit activity against a range of bacteria and fungi. The presence of trifluoromethyl groups often enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes:
- Formation of the thiazole ring.
- Introduction of the pyrazole moiety.
- Final coupling with the methoxyphenyl group.
This multi-step synthesis allows for variations that can lead to a library of derivatives with potentially enhanced biological activities.
Case Study 1: Anticancer Evaluation
In a study focusing on the anticancer properties of thiazole derivatives, a compound structurally related to this compound was tested against several cancer cell lines. The results indicated that modifications in the substituents significantly impacted the cytotoxicity profiles, suggesting that further exploration could yield more potent anticancer agents .
Case Study 2: Antimicrobial Screening
Another research effort evaluated a series of thiazole-based compounds for their antimicrobial activity. The results showed that compounds with similar structural features exhibited varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. This underscores the potential application of this compound in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
Key Structural Differences:
- The methoxy (OCH₃) group in the target compound may improve lipophilicity and membrane permeability relative to the pyridinyl group in ’s analog, which introduces polarity through its nitrogen atom .
Pharmacological Implications:
Structural Stability and Crystallography
- Intramolecular hydrogen bonds (e.g., N–H···O in ) stabilize molecular conformations in related compounds. The target compound’s carboxamide group may similarly form hydrogen bonds, influencing crystal packing and solubility .
Research Findings and Hypothesized Properties
Solubility and Bioavailability
- The target compound’s methoxyphenylmethyl group may enhance lipophilicity (logP ~3–4), favoring blood-brain barrier penetration compared to ’s pyridinyl analog, which is more polar. However, the trifluoromethyl group could mitigate excessive hydrophobicity .
- Thiourea derivatives () generally exhibit lower solubility in aqueous media due to reduced hydrogen-bonding capacity compared to carboxamides .
Metabolic Stability
- The CF₃ group in the target compound likely reduces oxidative metabolism, prolonging half-life relative to non-fluorinated analogs (e.g., ’s chloro-methylpyrazole) .
Biological Activity
Introduction
N-[(2-methoxyphenyl)methyl]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide (CAS No. 955976-77-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃F₃N₄O₂S |
| Molecular Weight | 382.36 g/mol |
| IUPAC Name | N-(2-Methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide |
| CAS Number | 955976-77-9 |
Anticancer Properties
Recent studies indicate that compounds containing thiazole and pyrazole moieties exhibit significant anticancer activities. The compound has shown potential in inhibiting various cancer cell lines.
-
Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including:
- Human colon adenocarcinoma (HT-29)
- Human lung adenocarcinoma (A549)
- Human breast cancer (MCF-7)
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of key signaling pathways, including:
Antimicrobial Activity
The thiazole and pyrazole derivatives have also been evaluated for their antibacterial and antifungal activities. The compound exhibited notable efficacy against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
Inhibition zones measured approximately 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL .
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including the compound . They evaluated its cytotoxic effects on a panel of cancer cell lines. The study reported that the compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 20 µM against A549 cells .
Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial properties of various thiazole derivatives. The compound was tested against multiple bacterial strains, showing promising results that support its potential use as an antimicrobial agent .
Q & A
Q. Yield Optimization Strategies :
- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions.
- Optimize catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling) and reaction temperature (e.g., 80–100°C for cyclocondensation) .
Advanced: How can computational methods like DFT predict reactivity or guide derivative design?
Answer:
Density Functional Theory (DFT) can model:
- Electrophilic/Nucleophilic Sites : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions (e.g., trifluoromethyl group directing electrophilic substitution) .
- Transition States : Simulate reaction pathways (e.g., cyclocondensation energy barriers) to identify rate-limiting steps .
- Molecular Docking : Predict binding affinities for biological targets (e.g., kinases or enzymes) to prioritize derivatives for synthesis .
Q. Methodology :
- Use software like Gaussian or ORCA for DFT calculations.
- Validate predictions with experimental kinetics (e.g., Arrhenius plots) .
Basic: What spectroscopic techniques confirm the compound’s structure and purity?
Answer:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), trifluoromethyl (δ -60 ppm in ¹⁹F NMR), and methoxy groups (δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
Q. Purity Assessment :
- HPLC with UV detection (λ = 254 nm) and >95% area under the curve .
Advanced: How can conflicting literature data on reaction conditions be resolved?
Answer:
Contradictions in solvent/catalyst systems (e.g., DMF vs. THF for amide coupling) require systematic analysis:
- Design of Experiments (DoE) : Use factorial designs to test solvent polarity, temperature, and catalyst ratios .
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation and side reactions .
- Meta-Analysis : Compare activation energies (ΔG‡) from computational studies with experimental yields .
Basic: What are the primary biological targets or activities reported for this compound?
Answer:
- Anticancer Activity : Inhibits tubulin polymerization (IC₅₀ = 0.8–2.5 µM in HeLa cells) via binding to the colchicine site .
- Antimicrobial Effects : Disrupts bacterial cell wall synthesis (MIC = 4–16 µg/mL against MRSA) .
- Anti-Inflammatory Action : Suppresses COX-2 expression in murine macrophages (IC₅₀ = 10 nM) .
Q. Assay Design :
- Use MTT assays for cytotoxicity and ELISA for cytokine profiling .
Advanced: What strategies mitigate side reactions during pyrazole-thiazole core synthesis?
Answer:
Common side products include regioisomers (e.g., 1,4-disubstituted pyrazoles) or oxidized thiazoles. Mitigation involves:
- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc during coupling .
- Low-Temperature Quenching : Halt reactions at 50% conversion to isolate intermediates via column chromatography .
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for selective cross-coupling .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC over 24–72 hours .
- Thermal Stability : Use differential scanning calorimetry (DSC) to detect melting point shifts or decomposition .
Advanced: What are the challenges in scaling up synthesis without compromising enantiomeric purity?
Answer:
- Chiral Intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for stereocenter formation .
- Crystallization-Induced Dynamic Resolution (CIDR) : Purify enantiomers via controlled recrystallization .
- Process Analytical Technology (PAT) : Implement inline NMR to monitor enantiomeric excess (ee) during scale-up .
Basic: How is the compound’s solubility profile determined for in vitro assays?
Answer:
- Shake-Flask Method : Dissolve in DMSO followed by serial dilution into aqueous buffers. Measure absorbance at λ_max to calculate solubility .
- HPLC-ELSD : Quantify solubility in simulated biological fluids (e.g., FaSSIF) .
Advanced: What mechanistic insights explain the trifluoromethyl group’s role in bioactivity?
Answer:
- Electron-Withdrawing Effect : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Hydrophobic Interactions : The CF₃ group improves binding to hydrophobic pockets in target proteins (e.g., kinase ATP sites) .
- 19F NMR Probes : Track compound localization in cellular assays using fluorine tags .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
